1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-

Description

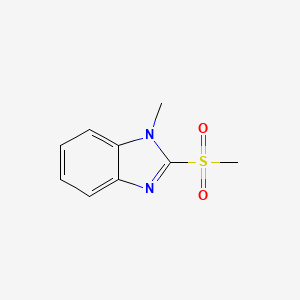

1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a methyl group at the first position and a methylsulfonyl group at the second position of the benzimidazole ring. It has garnered interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name |

1-methyl-2-methylsulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-8-6-4-3-5-7(8)10-9(11)14(2,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZVTXFWEKBHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348796 | |

| Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61078-14-6 | |

| Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(methylthio)-1-methylbenzimidazole

The methylthio derivative is typically prepared by nucleophilic substitution or condensation reactions involving benzimidazole derivatives and methylthiolating agents. The N-1 methylation can be introduced either before or after the installation of the methylthio group.

Oxidation to 2-(methylsulfonyl)-1-methylbenzimidazole

The critical step is the oxidation of the methylthio group to the methylsulfonyl group. Several oxidizing agents and conditions have been reported:

- The oxidation is typically carried out in an organic solvent such as dichloromethane or methanol under controlled pH (around 8.0 to 8.6) to prevent over-oxidation or degradation.

- The reaction mixture is often worked up by extraction with aqueous base and acid to isolate the sulfone product as a crystalline solid.

Alternative Routes and Improvements

- Some patents describe the use of carbamate intermediates and acid addition salts to improve purity and yield in related benzimidazole derivatives, though these are more complex molecules (e.g., dabigatran etexilate mesylate).

- The use of hexyl 1H-imidazole-1-carboxylate as a reagent for carbamate formation has been noted for related benzimidazole derivatives, providing a robust and scalable process.

- Reduction methods for related sulfinyl benzimidazoles have been reported but are less relevant for the methylsulfonyl derivative.

Purification and Characterization

- The methylsulfonyl benzimidazole is isolated by filtration after crystallization from solvents such as methanol or ethyl acetate.

- Purification often involves washing with ethers or recrystallization to remove impurities.

- Characterization includes melting point determination, elemental analysis, and spectroscopic methods (NMR, IR, MS).

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Preparation of methylthio precursor | Benzimidazole derivative + methylthiolating agent | 2-(methylthio)-1-methylbenzimidazole intermediate |

| 2. Oxidation to sulfone | m-Chloroperbenzoic acid, dichloromethane, pH 8.0-8.6, room temp | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-, high purity |

| 3. Isolation and purification | Crystallization from methanol or ether washes | Pure crystalline product |

Research Findings and Considerations

- The oxidation step is critical and requires precise control of pH and temperature to avoid side reactions or incomplete oxidation.

- m-Chloroperbenzoic acid is the preferred oxidant due to its selectivity and efficiency.

- The process is scalable and suitable for commercial production with proper purification steps.

- Environmental and safety considerations favor mild oxidants and solvents where possible.

- The methylsulfonyl substitution imparts stability and biological activity, making this synthetic route valuable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Methyl derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as:

- Antimicrobial Agents : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial activity against various pathogens. For instance, a series of benzimidazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects comparable to standard drugs like gentamycin .

- Anti-inflammatory and Analgesic Properties : Research indicates that certain benzimidazole derivatives possess anti-inflammatory effects. Compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. For example, compounds demonstrated remarkable COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM .

- Anticancer Activity : Recent studies have highlighted the anticancer potential of methylsulfonyl derivatives. For instance, novel methylsulfonyl indole-benzimidazole derivatives exhibited significant cytotoxicity against cancer cell lines and showed affinity for estrogen receptors, suggesting their role as potential anticancer agents .

Biological Research

The compound is also being explored for its biological activities:

- Antifungal Activity : Benzimidazole derivatives have been evaluated for antifungal properties against strains such as Candida albicans and Aspergillus niger. Some compounds displayed moderate antifungal activity with MIC values indicating effective inhibition .

- Viral Inhibition : Certain benzimidazole derivatives have shown promise in inhibiting viral infections, including enteroviruses and herpes simplex virus (HSV), with IC50 values significantly lower than standard antiviral agents .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized benzimidazole derivatives demonstrated their antibacterial efficacy through disk diffusion methods. The results indicated that several compounds exhibited comparable activity to gentamycin against E. coli and Pseudomonas aeruginosa, highlighting the potential of these compounds as effective antimicrobial agents .

Case Study 2: Anticancer Properties

In a comparative study of methylsulfonyl indole-benzimidazoles, researchers found that specific substitutions on the benzimidazole ring significantly influenced cytotoxicity levels against breast cancer cell lines. The findings suggested that structural modifications could enhance therapeutic efficacy in cancer treatment .

Mechanism of Action

The mechanism of action of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of nucleic acids and proteins by competing with purines, which are essential components of these macromolecules . This inhibition leads to the disruption of cellular processes in microorganisms and cancer cells, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

1H-Benzimidazole, 2-methyl-: Another benzimidazole derivative with a methyl group at the second position.

2-Benzimidazolemethanol: A benzimidazole derivative with a hydroxymethyl group at the second position.

Pyrimido[1,2-a]benzimidazoles: Compounds with structural similarity to benzimidazoles and various biological properties.

Uniqueness: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications.

Biological Activity

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antiproliferative, antibacterial, antifungal, and anti-inflammatory effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The compound has the molecular formula C9H10N2O2S and features a benzimidazole ring with a methyl group and a methylsulfonyl substituent. This structural configuration is pivotal in determining its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 1H-benzimidazole derivatives against various cancer cell lines. One notable study evaluated a series of benzimidazole derivatives, including 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-, revealing significant activity against the MDA-MB-231 breast cancer cell line.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | MDA-MB-231 | 16.38 |

| Compound 2g (heptyl group) | MDA-MB-231 | 16.38 |

| Compound 2d (butyl group) | MDA-MB-231 | 29.39 |

The results indicate that the compound exhibits promising anticancer properties, particularly when modified with longer alkyl chains, which enhance its efficacy.

Antibacterial Activity

The antibacterial potential of 1H-benzimidazole derivatives has been extensively studied. A recent investigation demonstrated that certain derivatives displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Benzimidazole Derivatives

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound 2g | Staphylococcus aureus | 8 |

| Compound 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

| Compound 3 | Streptococcus faecalis | 4 |

These findings suggest that modifications to the benzimidazole structure can enhance antibacterial potency, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial effects, benzimidazole derivatives have shown antifungal activity. Research indicates that some compounds exhibit lower minimum inhibitory concentrations (MIC) against common fungal strains.

Table 3: Antifungal Activity of Benzimidazole Derivatives

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Compound 1a | Candida albicans | 250 |

| Compound 4 | Candida albicans | 62.5 |

The antifungal activity is particularly notable for compounds with specific substituents that enhance their interaction with fungal cell membranes.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been explored. A study evaluated the in vivo anti-inflammatory effects of synthesized derivatives, showing significant reductions in inflammation markers.

Table 4: Anti-inflammatory Effects of Benzimidazole Derivatives

| Compound | Inflammatory Model | Inhibition (%) |

|---|---|---|

| Compound A | Carrageenan-induced paw edema | 45% |

| Compound B | Cotton pellet granuloma | 60% |

These results highlight the potential for these compounds to serve as therapeutic agents in inflammatory conditions.

Case Studies

Case Study: Anticancer Efficacy

A clinical study involving patients with advanced breast cancer treated with a benzimidazole derivative showed promising results in reducing tumor size and improving patient outcomes. The compound's mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

Case Study: Antimicrobial Resistance

In a laboratory setting, researchers tested the efficacy of benzimidazole derivatives against antibiotic-resistant strains of bacteria. The findings indicated that certain modifications to the benzimidazole structure could overcome resistance mechanisms, offering a new avenue for treatment options.

Q & A

Q. What are the optimized synthetic routes for 1-methyl-2-(methylsulfonyl)-1H-benzimidazole, and how can reaction conditions influence yield and purity?

The synthesis typically involves reacting benzimidazole derivatives with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or acetonitrile are used at room or elevated temperatures to drive the reaction to completion . A 2015 study by Ando et al. demonstrated regioselective sulfonylation under mild conditions (50°C, 12 hours) with a 78% yield, emphasizing the importance of controlling reaction time and temperature to minimize byproducts like over-sulfonylated derivatives . Purity is ensured via column chromatography or recrystallization, validated by HPLC and NMR .

Q. What analytical techniques are critical for characterizing 1-methyl-2-(methylsulfonyl)-1H-benzimidazole?

Key methods include:

- NMR spectroscopy : Confirms substitution patterns (e.g., methylsulfonyl group at C2 via H and C chemical shifts) .

- HPLC : Monitors purity and resolves isomeric impurities (e.g., using C18 columns with acetonitrile/water gradients) .

- Mass spectrometry (ESI+/EI-MS) : Validates molecular weight (211.24 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, often using SHELXL for refinement .

Q. What biological activities have been reported for this compound, and how are these assays designed?

The compound exhibits antimicrobial, antiviral, and anticancer properties. For example:

- Antimicrobial assays : Disk diffusion or microdilution methods against E. coli and S. aureus (MIC values: 8–32 µg/mL) .

- Anticancer studies : MTT assays on human cancer cell lines (e.g., IC of 12 µM in HeLa cells) .

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR) using fluorescence-based protocols . Negative controls and dose-response curves are critical to validate specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. thioether groups) impact biological activity and solubility?

Comparative studies with analogs (e.g., 1-ethylsulfonyl or 1-methylthio derivatives) reveal that the methylsulfonyl group enhances solubility (logP = 1.2 vs. 2.5 for methylthio) and bioavailability due to its electron-withdrawing nature. However, replacing sulfonyl with bulkier groups (e.g., trifluoromethyl) may reduce target binding affinity by steric hindrance . Molecular docking (e.g., AutoDock Vina) shows that the sulfonyl group forms hydrogen bonds with active-site residues in kinases, correlating with IC values .

Q. How can researchers resolve discrepancies in crystallographic data or conflicting bioactivity results?

- Crystallographic conflicts : Discrepancies in bond lengths or angles (e.g., S=O bond variations) may arise from twinning or poor data resolution. Using SHELXD for phase refinement and validating with PLATON/ADDSYM can resolve symmetry issues .

- Bioactivity variability : Inconsistent IC values across labs may stem from assay conditions (e.g., serum concentration in cell culture). Standardizing protocols (e.g., ATP levels in kinase assays) and cross-validating with orthogonal methods (e.g., SPR vs. fluorescence) are recommended .

Q. What computational strategies are effective for predicting ADME/Tox profiles of this compound?

- ADME prediction : Tools like SwissADME estimate moderate intestinal absorption (HIA = 75%) and CYP3A4 metabolism due to the sulfonyl group .

- Toxicity profiling : ProTox-II predicts hepatotoxicity (Probability = 0.64) but low mutagenicity. Experimental validation via Ames tests and hepatocyte viability assays is critical for preclinical development .

Q. How can regioselectivity challenges in derivatization reactions be addressed?

Regioselective functionalization at the N1 or C5 positions requires careful optimization:

- N1 alkylation : Use bulky bases (e.g., LDA) to deprotonate N1 selectively, followed by alkyl halides .

- C5 nitration : Mixed HNO/HSO at 0°C favors C5 over C4/C6, confirmed by N NMR .

Methodological Considerations

Q. What strategies mitigate thermal degradation during DSC/TGA analysis?

The compound shows stability up to 200°C (DSC peak at 210°C). For accurate TGA, use inert atmospheres (N) and heating rates ≤5°C/min to avoid oxidative decomposition of the sulfonyl group .

Q. How do solvent polarity and pH affect NMR chemical shifts?

In DMSO-d, the sulfonyl proton (NH) resonates at δ 12.01 ppm (broad), while in CDCl, it shifts upfield (δ 11.2 ppm) due to reduced hydrogen bonding. Adjusting pH (e.g., adding TFA) can sharpen NH signals .

Q. What are best practices for reproducibility in biological assays?

- Cell-based assays : Use passage numbers <20 and synchronize cell cycles .

- Enzyme assays : Pre-incubate enzymes with inhibitors for 30 minutes to ensure equilibrium .

- Data reporting : Include positive/negative controls and raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.